molecular formula C18H26N4O B2398691 4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide CAS No. 2034267-49-5

4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Cat. No.: B2398691
CAS No.: 2034267-49-5
M. Wt: 314.433
InChI Key: SWUICISPNFKOGP-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a useful research compound. Its molecular formula is C18H26N4O and its molecular weight is 314.433. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a triazole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C_{17}H_{26}N_{4}O
  • Molecular Weight : 302.42 g/mol

Biological Activity Overview

Research indicates that triazole derivatives, including the compound , exhibit a variety of biological activities:

  • Anticancer Activity :
    • Triazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • A study demonstrated that related triazole compounds exhibit significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .
  • Antimicrobial Properties :
    • Triazole compounds often display broad-spectrum antimicrobial activity. Research shows that certain triazoles can inhibit the growth of bacteria and fungi effectively.
    • The compound under study has shown promising results against various strains of bacteria and fungi, suggesting potential applications in treating infections .
  • Mechanisms of Action :
    • The biological activity of triazoles is often attributed to their ability to interact with specific enzymes or receptors involved in cell growth and proliferation.
    • For instance, some studies highlight that triazoles can act as inhibitors of enzymes like CYP450, which are crucial for steroid synthesis in cancer cells .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of triazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.5 µM to 10 µM against MCF-7 cells. The mechanism was identified as apoptosis induction through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various triazoles, including the target compound. It was found that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests its potential as an antibacterial agent in clinical settings .

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValuesReference
AnticancerMCF-70.5 - 10 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli128 µg/mL

Properties

IUPAC Name

4-tert-butyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-13(2)16(12-22-19-10-11-20-22)21-17(23)14-6-8-15(9-7-14)18(3,4)5/h6-11,13,16H,12H2,1-5H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUICISPNFKOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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